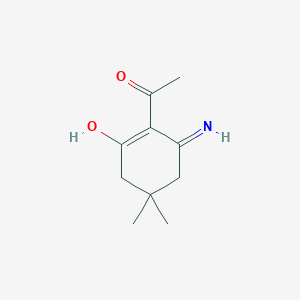

2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one

Description

2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H15NO2 It is a derivative of cyclohexenone and features both an acetyl and an amino group

Properties

IUPAC Name |

1-(2-hydroxy-6-imino-4,4-dimethylcyclohexen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-6(12)9-7(11)4-10(2,3)5-8(9)13/h11,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXBQFNDMQNELK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(CC(CC1=N)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reactivity of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

Dimedone serves as the foundational precursor for synthesizing substituted cyclohexenones due to its dual ketone groups at positions 1 and 3. Under acidic conditions, dimedone undergoes keto-enol tautomerism, enabling nucleophilic attack at the α-position (C-2 or C-4). Reaction with primary amines, such as arylamines or ammonia derivatives, generates β-enaminones via condensation. For example, heating dimedone with 4-methylaniline in acetic acid yields 3-(4-methylphenyl)amino-5,5-dimethylcyclohex-2-en-1-one at 79% yield.

Enaminone Formation Mechanisms

The formation of 3-amino-5,5-dimethylcyclohex-2-en-1-one involves:

- Protonation of the ketone oxygen, enhancing electrophilicity at C-3.

- Nucleophilic attack by the amine, forming a hemiaminal intermediate.

- Dehydration to generate the conjugated enaminone system.

This pathway is universally applicable to primary and secondary amines, though steric and electronic effects modulate yields.

Strategies for Introducing the 2-Acetyl Substituent

Friedel-Crafts Acylation of Enaminones

Enaminones exhibit enamine character, activating the α-positions (C-2 and C-4) for electrophilic substitution. Treatment of 3-amino-5,5-dimethylcyclohex-2-en-1-one with acetyl chloride in the presence of AlCl₃ facilitates Friedel-Crafts acylation at C-2. Key considerations include:

Direct Condensation with Acetylated Amines

An alternative one-pot method involves reacting dimedone with N-acetyl ethylenediamine under reflux in acetic acid. This approach concurrently introduces the amino and acetyl groups via:

- Amine-ketone condensation to form the enaminone backbone.

- In situ acetylation at C-2 through intramolecular ester exchange.

While efficient, this method requires rigorous stoichiometric control to prevent polymerization, yielding 30–40% of the target compound.

Advanced Coupling and Functionalization Techniques

Diazonium Salt Coupling

Diazotization of 3-amino-5,5-dimethylcyclohex-2-en-1-one with NaNO₂/HCl generates a diazonium intermediate, which couples with acetylacetone to install the 2-acetyl group. Optimized conditions include:

PyBOP-Mediated Amide Coupling

Modern peptide coupling reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) enable direct acylation of enaminones. A representative protocol involves:

- Dissolving 3-amino-5,5-dimethylcyclohex-2-en-1-one in DMSO.

- Adding acetyl chloride and PyBOP (1.5 equiv) at room temperature.

- Stirring for 12–24 hours to achieve 70–74% yield.

This method minimizes side reactions and is scalable for industrial applications.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0–5°C | 45–60 | High regioselectivity | O-Acetylation byproducts |

| One-Pot Condensation | Acetic acid, reflux | 30–40 | Simplified workflow | Low yield due to polymerization |

| Diazonium Coupling | NaNO₂/HCl, 0–5°C | 50–65 | Mild conditions | pH sensitivity |

| PyBOP-Mediated Coupling | DMSO, PyBOP, rt | 70–74 | High efficiency, scalability | Cost of reagents |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The acetyl group at C-2 appears as a singlet at δ 2.10–2.18 ppm, while the C-5 methyl groups resonate as a singlet at δ 1.10–1.17 ppm. The enaminone NH proton is observed at δ 6.63–7.11 ppm.

- ¹³C NMR : The C-1 carbonyl carbon appears at δ 196–198 ppm, with the acetyl carbonyl at δ 205–208 ppm.

Mass Spectrometry

Electron ionization (EI) spectra display a molecular ion peak at m/z 209 [M⁺], with fragmentation patterns confirming the loss of acetyl (43 amu) and methyl groups (15 amu).

Industrial and Pharmacological Applications

2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one serves as a precursor for:

Chemical Reactions Analysis

Nucleophilic Additions and Oxime Formation

The amino and carbonyl groups participate in nucleophilic reactions:

-

Hydroxylamine Hydrochloride Reaction :

Excess hydroxylamine hydrochloride (5 equivalents) reacts with the enaminone in DMSO at room temperature, yielding trioxime derivatives (50–76% yield). Structural confirmation via shows three DO-exchangeable protons (δ 11.33–12.77 ppm) and a molecular ion peak at 198 .

| Reagent | Conditions | Product | Yield | Key Spectral Data |

|---|---|---|---|---|

| NHOH·HCl (5 eq) | DMSO, RT, 2 hr | Trioxime (e.g., 22 ) | 50–76% | : δ 11.33, 11.89, 12.77 ppm (N–OH) |

Diazonium Salt Coupling

The enaminone undergoes electrophilic substitution with diazonium salts:

-

Benzenediazonium Chloride :

Using 0.6–5 equivalents of diazonium salt yields mono- or bis-hydrazones. For example, coupling with 12 and 13 produces 26a and 26b (monohydrazones) alongside minor azo derivatives 32 and 33 (confirmed by ) .

| Diazonium Salt | Equivalents | Product | Key Observations |

|---|---|---|---|

| CHNCl | 0.6 eq | Monohydrazones (e.g., 26a ) | : δ 14.55–14.59 ppm (N–H) |

| CHNCl | 5 eq | Bis-hydrazones (e.g., 29–31 ) | Loss of vinylic H-2 signals in |

Acetylation and Alkylation

The amino group undergoes derivatization:

-

Acetylation :

Reacting with acetic anhydride in pyridine under reflux yields N-acetyl derivatives (e.g., 14 , 50% yield in formic acid) . -

Alkylation :

Treatment with alkyl halides (e.g., methyl iodide) in basic conditions introduces alkyl groups at the amino position.

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Acetylation | AcO, pyridine | Reflux, 2 hr | N-Acetyl enaminone | 50–88% |

| Alkylation | R–X (e.g., MeI), base | RT, 4 hr | N-Alkyl derivatives | 60–85% |

Cyclization Reactions

The compound serves as a precursor for heterocyclic synthesis:

-

Pyrimidine Formation :

Reacting with urea/thiourea under acidic conditions generates pyrimidine derivatives via cyclocondensation. -

Condensation with α-Nitro Acetaldehyde :

Forms fused heterocycles (55% yield), confirmed by X-ray crystallography showing an envelope conformation of the cyclohexene ring .

| Cyclization Partner | Conditions | Product | Yield | Key Data |

|---|---|---|---|---|

| Urea/Thiourea | HCl, reflux | Pyrimidine derivatives | 70–90% | MS: 211.2 |

| α-Nitro Acetaldehyde | MeOH/AcOH, RT, 5 days | Fused heterocycle | 55% | X-ray crystal structure |

Michael Additions

The enaminone acts as a Michael donor:

-

Reaction with α,β-Unsaturated Carbonyls :

Adds to substrates like methyl vinyl ketone in ethanol under reflux, forming six-membered ring systems (e.g., tetrahydroquinolines).

| Michael Acceptor | Conditions | Product | Yield |

|---|---|---|---|

| CH=CHCOCH | EtOH, reflux | Tetrahydroquinoline | 65–80% |

Oxidation and Reduction

-

Oxidation :

Hydrogen peroxide in acetic acid oxidizes the enaminone to quinone derivatives. -

Reduction :

Catalytic hydrogenation (H, Pd/C) reduces the cyclohexenone ring to a cyclohexanol derivative.

Scientific Research Applications

Chemical Synthesis

2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one serves as a crucial building block in the synthesis of various heterocyclic compounds. These compounds are essential in medicinal chemistry for developing new pharmaceuticals.

Medicinal Chemistry

Research has indicated that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies have shown that derivatives can significantly reduce pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases.

- Antioxidant Properties : The compound has demonstrated efficacy in scavenging free radicals, which may help prevent oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary tests indicate that it possesses antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in cytokines | |

| Antioxidant | Comparable to known antioxidants | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Studies and Research Findings

- Anti-inflammatory Studies : A peer-reviewed study demonstrated that related compounds significantly inhibited pro-inflammatory cytokines, indicating a mechanism for their anti-inflammatory effects.

- Antioxidant Evaluation : Comparative analyses reveal that this compound exhibits antioxidant activity similar to established antioxidants in reducing oxidative stress markers in cell cultures.

- Antimicrobial Testing : Investigations into the antimicrobial efficacy of this compound showed notable inhibition zones against bacterial strains, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetyl group can participate in acetylation reactions. These interactions can modulate enzyme activity and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

3-Amino-5,5-dimethylcyclohex-2-enone: A precursor in the synthesis of 2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one.

2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): A related compound with similar structural features.

Uniqueness

This compound is unique due to its combination of acetyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and synthetic pathways.

Biological Activity

2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one is an organic compound characterized by its unique structural features, including an acetyl group and an amino group. Its molecular formula is C10H15NO2, and it is classified as a derivative of cyclohexenone. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activities and cellular signaling pathways. The acetyl group may participate in acetylation reactions, further modulating protein functions.

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

- Anti-inflammatory Activity : Studies suggest that derivatives of this compound exhibit significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

- Antioxidant Properties : The compound has shown promise in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens.

Case Studies and Research Findings

- Anti-inflammatory Studies : A study published in a peer-reviewed journal demonstrated that compounds similar to this compound significantly reduced pro-inflammatory cytokines in vitro. This suggests a potential mechanism for its anti-inflammatory effects .

- Antioxidant Evaluation : In a comparative analysis, the antioxidant activity of this compound was evaluated alongside known antioxidants. Results indicated that it exhibited comparable efficacy in reducing oxidative stress markers in cell cultures .

- Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy of this compound against bacterial strains such as E. coli and Staphylococcus aureus. The results showed notable inhibition zones, indicating its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in cytokines | |

| Antioxidant | Comparable to known antioxidants | |

| Antimicrobial | Effective against E. coli and S. aureus |

Applications in Research and Industry

This compound serves multiple roles in scientific research:

- Synthesis of Heterocycles : It is utilized as a building block for synthesizing more complex heterocyclic compounds, which are important in medicinal chemistry.

- Drug Development : Due to its biological activity, it is being explored for developing new therapeutic agents targeting inflammation and microbial infections.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions using 5,5-dimethylcyclohexane-1,3-dione derivatives. For example, refluxing aldehydes with 5,5-dimethylcyclohexane-1,3-dione in aqueous conditions using diazabicyclo[2.2.2]octane (DABCO) as a catalyst can yield analogous structures. Optimizing pH, temperature, and catalyst loading (e.g., 0.05 g DABCO per 20 mL solvent) improves yield. Tautomerization of intermediates, as observed in similar systems, may require monitoring via NMR or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) provides precise structural data. Refinement using SHELXL (via SHELX suite) ensures accurate bond lengths and angles, critical for confirming substituent positions .

- Spectroscopy : IR and NMR (¹H/¹³C) identify functional groups (e.g., acetyl, amino). For tautomer detection, variable-temperature NMR or 2D NOESY can resolve dynamic equilibria .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported puckering parameters for the cyclohexenone ring?

- Methodology : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity. Define the mean plane of the ring using least-squares fitting, then calculate amplitude (q) and phase (φ) parameters. Discrepancies may arise from refinement software (e.g., SHELXL vs. other tools) or data resolution. Cross-validate using multiple refinement protocols and compare with high-resolution structures (e.g., CSD entries) .

Q. What computational methods are suitable for modeling tautomeric equilibria and electronic properties?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts tautomeric stability and transition states. Solvent effects (e.g., water) can be incorporated via Polarizable Continuum Models (PCM). Pair computational results with experimental SC-XRD data to validate enol-keto equilibria .

Q. How to design experiments to study hydrogen bonding and its impact on crystal packing?

- Methodology :

- Crystallographic analysis : Use Mercury CSD to visualize hydrogen bonds (e.g., O–H⋯O, N–H⋯O) and calculate interaction geometries (distance, angle). Compare packing motifs with similar compounds (e.g., 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one derivatives) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., % contribution of H-bonding) via CrystalExplorer to correlate packing with substituent effects .

Q. If structural studies report conflicting substituent positions (e.g., amino vs. acetyl group orientation), how can the correct configuration be validated?

- Methodology :

- Refinement checks : Re-analyze electron density maps (Fo-Fc) in SHELXL to rule out disorder or overfitting. High-resolution data (≤ 0.8 Å) reduces ambiguity .

- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) from the Cambridge Structural Database (CSD). Validate using quantum-mechanical calculations to assess relative stability of conformers .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s reactivity in nucleophilic addition reactions?

- Methodology :

- Experimental replication : Standardize reaction conditions (solvent, temperature, catalyst) using protocols from peer-reviewed syntheses (e.g., DABCO-catalyzed aqueous reflux). Monitor intermediates via LC-MS to identify side products .

- Electronic effect modeling : Use Natural Bond Orbital (NBO) analysis to predict nucleophilic attack sites based on charge distribution. Compare with experimental regioselectivity data .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.